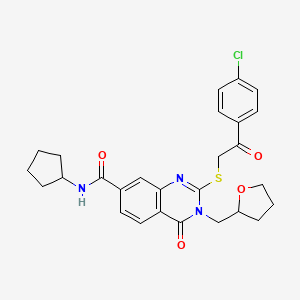

![molecular formula C17H14ClN3O B2399956 9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one CAS No. 1448035-47-9](/img/structure/B2399956.png)

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

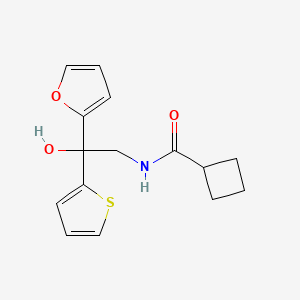

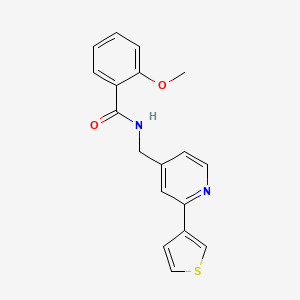

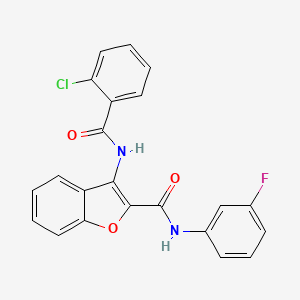

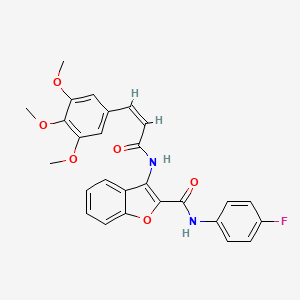

9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one, also known as CPQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPQ has been found to possess a range of interesting properties, including its ability to modulate various biological pathways and its potential for use in the development of new drugs.

Scientific Research Applications

Antimicrobial Activity

Research has been conducted on derivatives of quinazolinone compounds, which show significant biological activity, including antimicrobial effects. For instance, studies on microwave synthesis and characterization of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives demonstrate their potential in antimicrobial applications. These compounds have been evaluated for their antimicrobial activity, showcasing the broad scope of quinazolinone derivatives in combating microbial infections (Raval, Desai, & Desai, 2012).

Synthesis Techniques

The development of efficient synthesis techniques for quinazolinone derivatives is a significant area of research. For example, the synthesis of pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline through 1,3‐dipolar cycloaddition reaction highlights the versatile methodologies for creating quinazolinone compounds, contributing to the exploration of their potential applications (Kim et al., 1990).

Chemoselective Synthesis

The tuning of chemo- and regioselectivities in multicomponent condensations involving quinazolinone derivatives provides insight into the selective synthesis of complex molecules. Such research advances the understanding of creating specific compounds for targeted scientific applications, including pharmaceuticals (Chebanov et al., 2008).

Antimycobacterial Activity

The synthesis and evaluation of benzopyrazolo[3,4-b]quinolindiones for their antimycobacterial activity represent another critical research domain. These studies offer promising avenues for developing new treatments against Mycobacterium spp strains, showcasing the therapeutic potential of quinazolinone derivatives (Quiroga et al., 2014).

Benzodiazepine Binding Activity

Investigations into the benzodiazepine binding activity of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones demonstrate the relevance of quinazolinone derivatives in neuropharmacology. Such research contributes to the development of potential therapeutic agents targeting the central nervous system (Francis et al., 1991).

Mechanism of Action

The mechanism of action for “9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one” is not available in the search results. It’s possible that this compound could have biological activity, as related compounds have shown potential as fluorescent sensors and biologically active compounds .

properties

IUPAC Name |

9-chloro-6-phenyl-1,2,4,6-tetrahydropyrazino[2,1-b]quinazolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c18-12-6-7-13-14(8-12)20-15-9-19-16(22)10-21(15)17(13)11-4-2-1-3-5-11/h1-8,17H,9-10H2,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOSSEDDSUWJFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC3=C(C=CC(=C3)Cl)C(N2CC(=O)N1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2399873.png)

![N-(2-chlorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2399884.png)

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2399888.png)

![1-[(2,6-Difluorophenyl)methyl]-3-iodobicyclo[1.1.1]pentane](/img/structure/B2399892.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)

![3-benzyl-8-(2-oxo-2H-chromene-3-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2399896.png)